N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
Description
The compound “N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide” belongs to the benzothiazole family, characterized by a fused bicyclic structure comprising a benzene ring and a thiazole moiety. The Z-configuration of the imine bond (C=N) in the dihydrothiazol-2-ylidene core is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-6-12(17)15-14-16(4)11-8-9(2)7-10(3)13(11)18-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYNJSAGGIVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,7-trimethyl-1,3-benzothiazol-2-amine with butanoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanoic acid.
Reduction: Formation of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanol.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of essential biological processes in microorganisms and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1 (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
This compound (C₂₄H₂₀N₂O₂S) shares the dihydrothiazol-2-ylidene core with the target molecule but differs in substituents. Key distinctions include:
- Substituents : The methoxyphenyl and phenyl groups at positions 3 and 4 on the thiazole ring introduce steric bulk and electron-donating effects, contrasting with the trimethyl groups in the target compound.
- Crystallographic Data : Bond lengths (C–N: ~1.34 Å, C–S: ~1.73 Å) and angles (N–C–S: ~126°) are consistent with typical dihydrothiazole derivatives, suggesting similar core geometry despite substituent variations .
2.2 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide While lacking the thiazole ring, this benzamide derivative (C₁₃H₁₉NO₂) highlights the role of amide directing groups in metal-catalyzed C–H functionalization.
Crystallographic and Computational Tools
Both the target compound and its analogs rely on software like SHELXL and WinGX for structure refinement and validation. For example, the geometric parameters of the dihydrothiazole core in were resolved using SHELX-97, ensuring high precision in bond and angle measurements .
Table 1: Key Comparison of Structural Features
Research Findings and Implications
- Electronic Tuning : Methyl groups electron-donate to the thiazole ring, increasing electron density at the imine nitrogen, which could improve binding to Lewis acidic metals. This contrasts with methoxy groups in , which offer stronger electron donation but reduced thermal stability .
- Hydrogen Bonding : The butanamide side chain may participate in intermolecular hydrogen bonds (N–H···O or C=O···H–N), akin to patterns observed in benzamide derivatives . Such interactions could influence crystal packing or solubility.
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